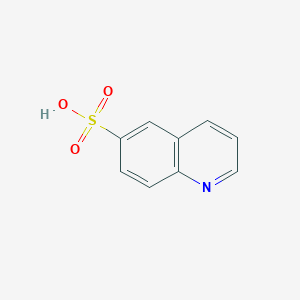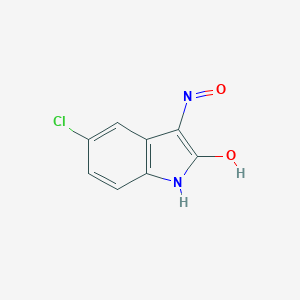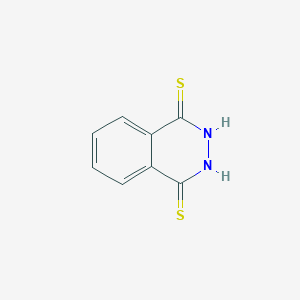
4-Sulfanyl-1-phthalazinyl hydrosulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Sulfanyl-1-phthalazinyl hydrosulfide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism Of Action
The mechanism of action of 4-Sulfanyl-1-phthalazinyl hydrosulfide involves its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. This mechanism has been studied in vitro and in vivo, showing promising results in reducing oxidative stress and inflammation.
Biochemical And Physiological Effects
Studies have shown that 4-Sulfanyl-1-phthalazinyl hydrosulfide has various biochemical and physiological effects. This compound has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It also has been shown to reduce lipid peroxidation and improve glucose metabolism.
Advantages And Limitations For Lab Experiments
The advantages of using 4-Sulfanyl-1-phthalazinyl hydrosulfide in lab experiments include its high purity and stability, making it easy to handle and store. However, limitations include its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several potential future directions for the study of 4-Sulfanyl-1-phthalazinyl hydrosulfide. These include further investigation of its antioxidant and anti-inflammatory properties, as well as its potential use in the treatment of various diseases. Additionally, research can be conducted to optimize the synthesis method and improve the compound's solubility for better bioavailability.
In conclusion, 4-Sulfanyl-1-phthalazinyl hydrosulfide is a chemical compound that has promising potential for scientific research. Its unique properties and potential applications make it an interesting compound for further investigation.
Synthesis Methods
The synthesis of 4-Sulfanyl-1-phthalazinyl hydrosulfide involves the reaction of phthalazin-1(2H)-one with thiourea in the presence of hydrochloric acid. This method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
4-Sulfanyl-1-phthalazinyl hydrosulfide has been studied for its potential applications in scientific research. This compound has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
properties
CAS RN |
51793-94-3 |
|---|---|
Product Name |
4-Sulfanyl-1-phthalazinyl hydrosulfide |
Molecular Formula |
C8H6N2S2 |
Molecular Weight |
194.3 g/mol |
IUPAC Name |
2,3-dihydrophthalazine-1,4-dithione |
InChI |
InChI=1S/C8H6N2S2/c11-7-5-3-1-2-4-6(5)8(12)10-9-7/h1-4H,(H,9,11)(H,10,12) |
InChI Key |
BDKYRACUJAHADY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=S)NNC2=S |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)NNC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



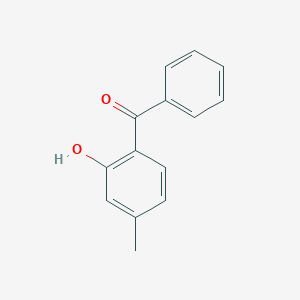
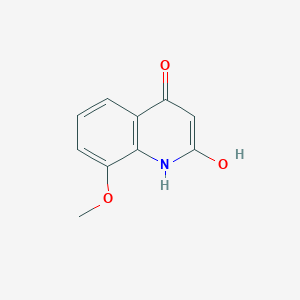
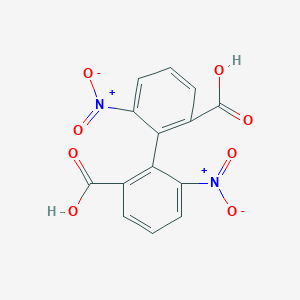
![2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B189107.png)
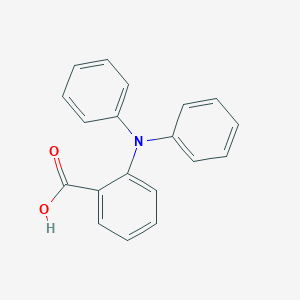
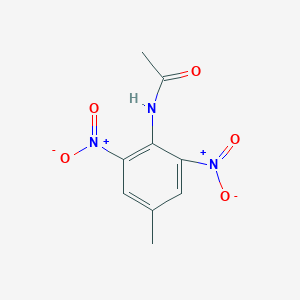
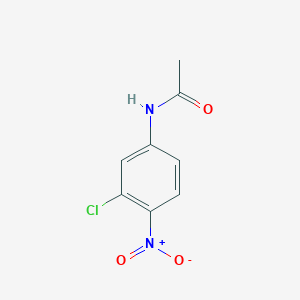
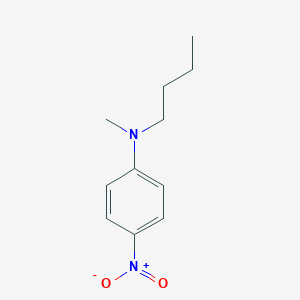
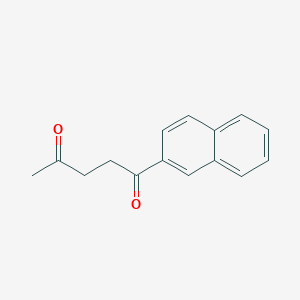
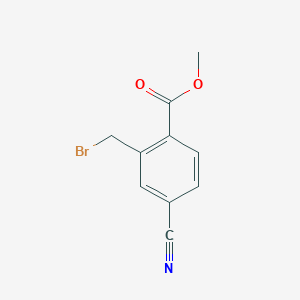
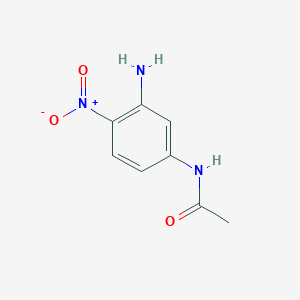
![6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1,3-dihydro-2-benzofuran-1-ol](/img/structure/B189124.png)
